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Compound of Interest

Compound Name: Gemfibrozil-d6-1

Cat. No.: B15544694 Get Quote

An in-depth examination of the properties, analytical applications, and biological context of the

deuterated internal standard, Gemfibrozil-d6.

This technical guide provides researchers, scientists, and drug development professionals with

comprehensive information on Gemfibrozil-d6, a deuterated analog of the lipid-regulating agent

Gemfibrozil. This document outlines its chemical and physical properties, provides a detailed

experimental protocol for its use in quantitative analysis, and explores the biological signaling

pathways of its non-deuterated counterpart.

Core Chemical and Physical Data
Gemfibrozil-d6 is primarily utilized as an internal standard for the precise quantification of

Gemfibrozil in biological matrices by mass spectrometry.[1] Its key identifiers and properties are

summarized below.
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Property Value Source

CAS Number 1184986-45-5 [2][3]

Molecular Formula C₁₅H₁₆D₆O₃ [4][5]

Molecular Weight 256.37 g/mol

Synonyms

5-(2,5-Dimethylphenoxy)-2,2-

bis(trideuteriomethyl)pentanoic

acid, CI-719-d₆, Lopid-d₆

Appearance White Solid

Purity >95% (HPLC)

Isotopic Purity >95% (>98% in some batches)

Solubility
Slightly soluble in Chloroform

and Methanol

Storage Temperature -20°C

Quantitative Analysis of Gemfibrozil using
Gemfibrozil-d6
Gemfibrozil-d6 is an essential tool for pharmacokinetic and drug metabolism studies of

Gemfibrozil. Below is a detailed protocol for the quantification of Gemfibrozil in human plasma

using a validated liquid chromatography-mass spectrometry (LC/MS) method with Gemfibrozil-

d6 as an internal standard.

Experimental Protocol: LC/MS Quantification of
Gemfibrozil in Human Plasma
1. Preparation of Standards and Quality Controls:

Prepare a stock solution of Gemfibrozil at 1 mg/mL in methanol. From this, create working

standards at various concentrations.

Prepare a stock solution of Gemfibrozil-d6 for use as the internal standard.
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Prepare quality control (QC) samples at low, medium, and high concentrations in plasma.

2. Sample Preparation (Protein Precipitation):

To 125 µL of plasma sample, standard, or QC, add the internal standard solution

(Gemfibrozil-d6).

Add 120 µL of 500 mM ammonium acetate and vortex.

Add 500 µL of acetonitrile containing 0.1% formic acid to precipitate proteins and vortex

thoroughly.

Centrifuge the samples at 9200 × g for 10 minutes.

Dilute the resulting supernatant two-fold with ultrapure water.

3. Chromatographic Conditions:

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system.

Column: A suitable reversed-phase column (e.g., C18).

Mobile Phase: A gradient of acetonitrile and ammonium acetate solution is typically used.

Flow Rate: Optimized for the specific column and system.

Injection Volume: 15 µL.

Run Time: Approximately 5 minutes, ensuring elution of both Gemfibrozil and Gemfibrozil-d6.

4. Mass Spectrometry Conditions:

Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for detection.

Ionization Mode: Electrospray ionization (ESI) in negative mode is common.

Monitoring: Multiple Reaction Monitoring (MRM) is used to detect specific transitions for

Gemfibrozil and Gemfibrozil-d6.
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5. Data Analysis:

Quantify Gemfibrozil concentrations in the unknown samples by comparing the peak area

ratio of the analyte to the internal standard against a calibration curve.

This method has been shown to be reproducible with a linear concentration range between 0.5

and 50 µg/mL. The lower limit of quantitation is typically 0.5 µg/mL when using 125 µL of

plasma.

Pharmacokinetic Data of Gemfibrozil in Humans
The following table summarizes the pharmacokinetic parameters of Gemfibrozil in healthy

human volunteers after single oral doses. This data is crucial for understanding the absorption,

distribution, metabolism, and excretion of the drug.

Dose Cmax (µg/mL) Tmax (h) t½ (h)
AUC₀-∞
(µg·h/mL)

300 mg 9.9 - 21.2 ~1-2 1.3 ± 0.2 16.8 - 72.8

600 mg 22.4 - 35.8 ~1-2 1.2 ± 0.2 68.3 - 101.3

900 mg 26.5 - 61.9 ~1-2 1.4 ± 0.1 95.3 - 229.6

Data adapted from a study on the dose-linearity of Gemfibrozil pharmacokinetics. Cmax

represents the maximum serum concentration, Tmax is the time to reach Cmax, t½ is the

elimination half-life, and AUC₀-∞ is the total area under the concentration-time curve.

Biological Signaling Pathways of Gemfibrozil
Gemfibrozil's therapeutic effects are primarily mediated through the activation of Peroxisome

Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in lipid

metabolism. Additionally, Gemfibrozil exhibits anti-inflammatory properties through pathways

that can be both dependent and independent of PPARα.

PPARα-Dependent Lipid Metabolism Pathway
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Gemfibrozil's activation of PPARα leads to a cascade of events that ultimately reduce plasma

triglyceride levels and increase high-density lipoprotein (HDL) levels.
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Caption: PPARα-dependent lipid-lowering mechanism of Gemfibrozil.

Anti-Inflammatory Signaling Pathway
Gemfibrozil has been shown to exert anti-inflammatory effects by inhibiting key pro-

inflammatory transcription factors. This action can occur through both PPARα-dependent and

independent mechanisms.
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Caption: Gemfibrozil's inhibition of pro-inflammatory transcription factors.

This guide serves as a foundational resource for professionals engaged in research and

development involving Gemfibrozil and its deuterated analog. The provided data and protocols

are intended to facilitate accurate and efficient experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15544694?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

